1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Imidazole derivatives can influence various biochemical pathways due to their broad range of biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets, which are currently unknown.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Imidazole derivatives, in general, are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties , which could influence their behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as atom economy and metal-free conditions, are often applied to develop efficient and sustainable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and pyridine derivatives .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have significant biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been extensively studied for their medicinal properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in the design of novel drugs.
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOABLSXWJCSOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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